
Indolin-6-amine
Overview
Description
Indolin-6-amine is an organic compound belonging to the indole family, characterized by a fused benzene and pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Indolin-6-amine can be synthesized through several methods. One common approach involves the reduction of indole derivatives. For instance, the reduction of 6-nitroindole using a suitable reducing agent such as palladium on carbon in the presence of hydrogen gas can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes. The choice of reducing agents and reaction conditions is optimized to ensure high yield and purity. Catalytic hydrogenation is a preferred method due to its efficiency and scalability .
Chemical Reactions Analysis
Oxidative Cross-Coupling Reactions
Indolin-6-amine participates in radical-mediated oxidative coupling with nitroarenes under mild conditions. Key findings include:
This reaction proceeds through:
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Deprotonation/oxidation to generate an aminyl radical.
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Intramolecular H-shift (BDE ~73 kcal/mol) to form a benzylic radical.
Asymmetric Hydroxylamine Formation
Titanium(salalen)-catalyzed kinetic resolution enables enantioselective oxygenation:
Catalyst System | ee of Recovered Indoline | Conversion (%) | Selectivity Factor (s) |
---|---|---|---|
Ti(salalen) C6 , H₂O₂ | Up to 99% ee (R-config) | 50–60 | 7.2–9.8 |
Sulfonylation
Regioselective chlorosulfonation at C6 occurs under controlled conditions:
Reagent | Temperature | Product | Application |
---|---|---|---|
ClSO₃H (neat) | 65–70°C | 5-Halo-6-sulfonyl chlorides | DapE enzyme inhibitors |
Bromination/Chlorination
Halogenation at C5 precedes further functionalization:
Halogenation Method | Yield (%) | Product |
---|---|---|
NBS, NH₄OAc (cat.) | 83 | 5-Bromo-indoline |
NCS (flow synthesis) | 75 | 5-Chloro-indoline |
Multicomponent Reactions
This compound serves as a nucleophile in Mannich-type reactions:
Components | Catalyst | Product Class | Yield Range |
---|---|---|---|
Aldehyde, alcohol, this compound | Fe(NO₃)₃/TEMPO | 3-Substituted indoles | 72–98% |
Catalytic Reductive Alkynylation
A tris-catalysis system (Pd/Cu/N-Boc-l-proline) enables asymmetric alkynylation:
Substrate | Catalyst | ee (%) | Yield (%) |
---|---|---|---|
Secondary amides | Cu(OAc)₂, N-Boc-l-proline | 88 | 65–78 |
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Key Step : N-Boc-l-proline activates imine intermediates via hydrogen bonding, enabling si-face selectivity .
Stability and Side Reactions
Scientific Research Applications
Table 1: Common Synthesis Methods for Indolin-6-amine Derivatives
Biological Applications
This compound and its derivatives have shown promising biological activities, particularly in the fields of cancer therapy and antimicrobial research.
Anticancer Properties
Research indicates that this compound derivatives exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit specific kinases involved in cancer cell proliferation and survival.
Case Study:
A series of indolin derivatives were tested for their efficacy against various cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent anticancer activity .
Antimicrobial Activity
This compound derivatives have also been explored for their antimicrobial properties. They have been found to inhibit bacterial enzymes such as DapE, which is crucial for bacterial cell wall synthesis.
Case Study:
A high-throughput screening identified several indoline sulfonamide derivatives as effective DapE inhibitors, with some showing over 20% inhibition at low concentrations .
Medicinal Chemistry Applications
This compound serves as a scaffold for drug development due to its ability to interact with various biological targets.
Drug Development
Several indoline-based drugs have been approved for clinical use, highlighting the compound's potential in therapeutic applications. Notable examples include:
- Vinflunine : Used in treating transitional cell carcinoma.
- Physostigmine : Employed for glaucoma and anticholinergic toxicity.
- Lumateperone : Investigated for schizophrenia treatment.
Industrial Applications
Beyond medicinal uses, this compound is utilized in the development of specialty chemicals and agrochemicals.
Material Science
The compound's unique chemical properties make it suitable for creating new materials with specific functionalities, such as sensors or catalysts in organic reactions .
Interaction with Biological Targets
Indolin derivatives often interact with specific enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to significant cellular effects, including apoptosis in cancer cells and inhibition of bacterial growth .
Mechanism of Action
The mechanism of action of Indolin-6-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, this compound derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Indole: A parent compound with a similar structure but lacking the amine group.
6-Nitroindole: A precursor in the synthesis of Indolin-6-amine.
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Uniqueness: this compound is unique due to its specific amine group at the 6-position, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Biological Activity
Indolin-6-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.
This compound and its derivatives interact with various biological targets, influencing several biochemical pathways. The compound exhibits multiple mechanisms of action:
- Receptor Binding : this compound derivatives have shown high affinity for various receptors, including neuropeptide Y receptors, which are implicated in numerous physiological processes such as appetite regulation and anxiety.
- Enzyme Inhibition : The compound has been identified as an inhibitor of key enzymes involved in inflammatory and cancer pathways. For instance, it inhibits cyclooxygenase (COX) and matrix metalloproteinases (MMPs), which play significant roles in inflammation and tumor progression .
This compound exhibits notable biochemical properties that contribute to its biological activity:
Property | Description |
---|---|
Molecular Formula | C9H10N2 |
Solubility | Soluble in organic solvents; limited solubility in water |
Stability | Generally stable under standard laboratory conditions; stability influenced by pH and temperature. |
Biological Activities
This compound has demonstrated a range of biological activities, making it a candidate for therapeutic applications:
- Anticancer Activity : Research has indicated that this compound derivatives can induce apoptosis in cancer cells. A study reported that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines at low concentrations .
- Anti-inflammatory Effects : this compound has shown potential in reducing inflammation. In animal models, derivatives administered at low doses effectively inhibited lipopolysaccharide (LPS)-induced cytokine production, suggesting their potential use in treating inflammatory diseases .
- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities, which are crucial for protecting cells from oxidative stress-related damage. Some derivatives exhibited potent antioxidant activity, outperforming traditional antioxidants at similar concentrations .
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Kinetic Resolutions : A study focused on the kinetic resolution of indoline derivatives through non-enzymatic acylation methods demonstrated the potential for synthesizing enantiomerically pure compounds with enhanced biological activities .
- DapE Inhibition : Research identified indoline sulfonamide derivatives as effective inhibitors of DapE, an enzyme critical for bacterial cell wall synthesis. These inhibitors showed promising IC50 values, indicating their potential as antibacterial agents .
- Therapeutic Applications : The versatility of indoline compounds was highlighted in a review discussing their applications across various therapeutic areas, including oncology and infectious diseases. Compounds derived from indoline structures have been linked to approved drugs for conditions such as advanced bladder cancer and schizophrenia .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Indolin-6-amine derivatives, and how can their purity be validated?
- Methodological Answer : this compound derivatives are typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, 1-(6-(4-Phenoxyphenyl)thieno[3,2-d]pyrimidin-4-yl)this compound was prepared using (4-phenoxyphenyl)boronic acid and a thienopyrimidine precursor under palladium catalysis . Purity validation involves high-resolution mass spectrometry (HRMS), HPLC with UV detection (>95% purity), and / NMR spectroscopy to confirm structural integrity .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : Analyze aromatic proton environments (e.g., δ 8.63 ppm for thienopyrimidine protons) and coupling constants to confirm substitution patterns .
- Mass spectrometry : HRMS (e.g., m/z 437.1418 [M+H]) validates molecular formulae .
- UV-Vis spectroscopy : Monitor shifts to assess electronic interactions in conjugated systems.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Containment : Use fume hoods to avoid dust/aerosol inhalation; mix spills with sand/vermiculite for disposal .
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Storage : Store in sealed containers under inert gas (e.g., N) in dry, ventilated areas to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound derivatives to improve yield and selectivity?
- Methodological Answer :
- Catalyst screening : Test Pd(PPh) vs. Pd(OAc) with ligands like SPhos for cross-coupling efficiency.
- Solvent optimization : Compare DMF, THF, and toluene to balance reaction rate and byproduct formation.
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 80–120°C for 2–4 hours) .
Q. What strategies resolve contradictions in reported biological activities of this compound-based compounds (e.g., BTK inhibition vs. off-target effects)?
- Methodological Answer :
- Dose-response assays : Perform IC titrations across multiple cell lines to distinguish target-specific effects .
- Selectivity profiling : Use kinase panels to identify off-target interactions (e.g., EGFR, JAK2).
- Structural modeling : Compare docking poses of derivatives (e.g., compound 15a vs. 16a ) to explain activity differences .
Q. How should researchers design a systematic review to evaluate the pharmacological potential of this compound derivatives?
- Methodological Answer :
- Database selection : Prioritize PubMed, Web of Science, and Cochrane Library for comprehensive retrieval; avoid overreliance on Google Scholar due to reproducibility limitations .
- Inclusion criteria : Define studies with in vitro/in vivo data, IC values, and toxicity profiles.
- Bias mitigation : Use PRISMA guidelines for transparent reporting and risk-of-bias assessment tools (e.g., ROB2) .
Q. What computational methods are suitable for predicting the reactivity of this compound in novel synthetic pathways?
- Methodological Answer :
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Retrosynthetic analysis : Employ tools like Synthia or Reaxys to identify feasible precursors and reaction steps.
- Molecular dynamics : Simulate solvent effects on transition states for Suzuki-Miyaura reactions .
Q. Methodological and Ethical Considerations
Q. How can researchers formulate hypothesis-driven research questions for studying this compound’s mechanism of action?
- Methodological Answer :
- PICO framework : Define Population (e.g., cancer cell lines), Intervention (this compound derivatives), Comparison (standard inhibitors), Outcome (apoptosis rate) .
- Gap analysis : Use literature reviews to identify understudied targets (e.g., non-kinase pathways) .
Q. What are the best practices for documenting and reproducing this compound experimental procedures?
- Methodological Answer :
- Electronic lab notebooks (ELNs) : Record reagent lot numbers, instrument calibration data, and environmental conditions (humidity/temperature).
- FAIR principles : Ensure data is Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo .
Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) between synthesized this compound batches?
- Methodological Answer :
- Internal standards : Use tetramethylsilane (TMS) or residual solvent peaks for NMR calibration.
- Batch comparison : Statistically analyze peak integrals (e.g., ANOVA) to identify significant variations.
- Impurity profiling : Employ LC-MS to detect trace byproducts (e.g., dehalogenated intermediates) .
Properties
IUPAC Name |
2,3-dihydro-1H-indol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXPKGQJQAQXLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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